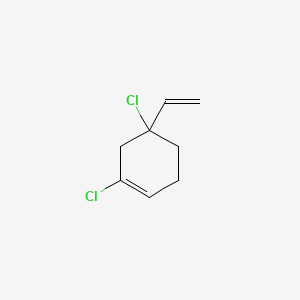
1,5-Dichloro-5-ethenylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-5-ethenylcyclohex-1-ene is a cyclic hydrocarbon compound with the molecular formula C8H10Cl2. This compound is characterized by the presence of two chlorine atoms and an ethenyl group attached to a cyclohexene ring. It is a derivative of cyclohexene, which is a six-membered ring containing one double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-5-ethenylcyclohex-1-ene typically involves the chlorination of cyclohexene followed by the introduction of an ethenyl group. One common method is as follows:
Chlorination of Cyclohexene: Cyclohexene is reacted with chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to produce 1,5-dichlorocyclohexene.
Introduction of Ethenyl Group: The 1,5-dichlorocyclohexene is then subjected to a dehydrohalogenation reaction using a strong base like potassium tert-butoxide (KOtBu) to introduce the ethenyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-5-ethenylcyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond into a single bond, forming 1,5-dichlorocyclohexane.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) to replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperature and pressure.
Substitution: NaOH, KCN, polar solvents like water or ethanol.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: 1,5-Dichlorocyclohexane.
Substitution: Hydroxylated or cyanated derivatives.
Scientific Research Applications
1,5-Dichloro-5-ethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-5-ethenylcyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The ethenyl group allows for additional reactivity, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Dichlorocyclohexene: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
1,5-Dibromo-5-ethenylcyclohex-1-ene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.
Cyclohexene: The parent compound without any halogen or ethenyl substitutions.
Uniqueness
1,5-Dichloro-5-ethenylcyclohex-1-ene is unique due to the presence of both chlorine atoms and an ethenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
65122-22-7 |
|---|---|
Molecular Formula |
C8H10Cl2 |
Molecular Weight |
177.07 g/mol |
IUPAC Name |
1,5-dichloro-5-ethenylcyclohexene |
InChI |
InChI=1S/C8H10Cl2/c1-2-8(10)5-3-4-7(9)6-8/h2,4H,1,3,5-6H2 |
InChI Key |
YBUAMCSYXWVWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCC=C(C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
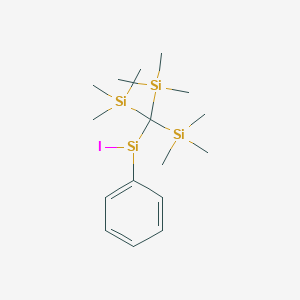
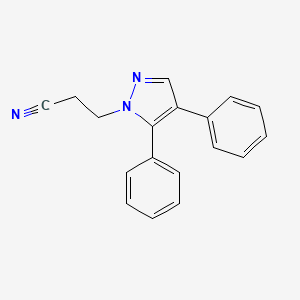
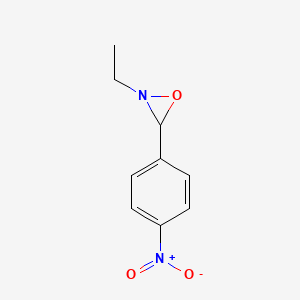
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
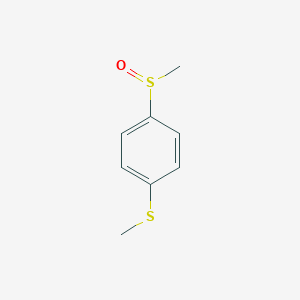
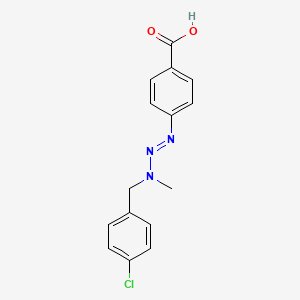


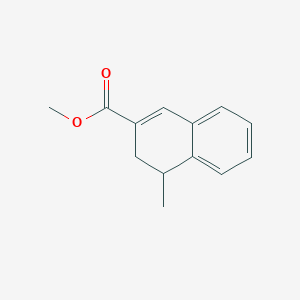

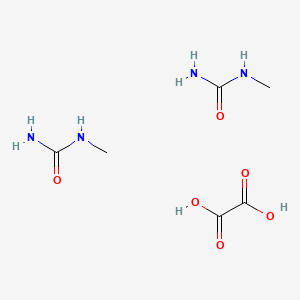
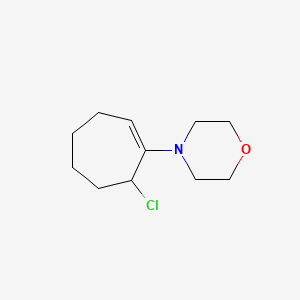
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
